molecular formula C22H23N8O9PS4 B13851454 Ceftaroline Fosamil Impurity 8

Ceftaroline Fosamil Impurity 8

Cat. No.: B13851454
M. Wt: 702.7 g/mol
InChI Key: FQDSGIXBDUKZAM-MUQLRRKTSA-N
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Description

The compound ®-2-(®-Carboxy((Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetamido)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carboxylate, ethoxyimino, phosphonoamino, and thiazole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Common synthetic routes may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyimino group: This step may involve the reaction of an aldehyde or ketone with an ethoxyamine derivative.

    Attachment of the phosphonoamino group: This can be done through phosphorylation reactions using phosphoric acid derivatives.

    Final assembly: The various fragments are then coupled together using peptide coupling reagents or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiadiazole rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The ethoxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The carboxylate and phosphonoamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular uptake due to its multiple functional groups.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(®-Carboxy((Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetamido)methyl)-5-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-3,6-dihydro-2H-1,3-thiazine-4-carboxylate analogs: Compounds with similar structures but different functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research.

Properties

Molecular Formula

C22H23N8O9PS4

Molecular Weight

702.7 g/mol

IUPAC Name

(2R)-2-[(R)-carboxy-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate

InChI

InChI=1S/C22H23N8O9PS4/c1-3-39-27-14(16-26-21(44-29-16)28-40(36,37)38)17(31)24-15(20(34)35)18-25-13(19(32)33)12(9-41-18)43-22-23-11(8-42-22)10-4-6-30(2)7-5-10/h4-8,15,18,25H,3,9H2,1-2H3,(H5-,24,26,28,29,31,32,33,34,35,36,37,38)/b27-14+/t15-,18+/m0/s1

InChI Key

FQDSGIXBDUKZAM-MUQLRRKTSA-N

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)O

Origin of Product

United States

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